2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride
Description
Structure and Synthesis 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride is a bicyclo[1.1.1]pentane derivative featuring a strained carbon cage with an amino group at the 3-position and a propan-2-ol moiety. The hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications. For example, bicyclo[1.1.1]pentane derivatives are often synthesized via [2.2.2] bicyclic intermediates or strain-driven ring-opening reactions . Key steps likely involve:
- Formation of the bicyclo[1.1.1]pentane core through photochemical or thermal methods.
- Introduction of the amino group via nucleophilic substitution or catalytic amination.
- Salt formation with HCl to improve stability and solubility.
Properties
IUPAC Name |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2,10)7-3-8(9,4-7)5-7;/h10H,3-5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDPYHLVXSPOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC(C1)(C2)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride typically involves the use of [1.1.1]propellane as a starting material. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for oxidation and reduction reactions, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a bioisostere to replace aromatic rings, tert-butyl groups, and alkynes in various compounds.
Biology: It is used in the synthesis of glutamate receptor ligands, which are important for studying neurotransmission.
Medicine: It is used in drug discovery and modification due to its unique structural characteristics.
Industry: It is used in the synthesis of important building blocks for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride involves its ability to act as a bioisostere. This means it can effectively replace other functional groups in a molecule, thereby altering the molecule’s properties and interactions. The molecular targets and pathways involved depend on the specific application and the molecule it is replacing.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : Estimated as C₈H₁₄N₂O·HCl (molecular weight ~194.67 g/mol).
- Solubility: High water solubility due to the hydrochloride salt, akin to betaxolol hydrochloride (very soluble in water, methanol, and ethanol) .
- Stability : The strained bicyclo[1.1.1]pentane core may confer unique stability under physiological conditions, though steric hindrance could slow metabolic degradation.
Structural Analogues
Bicyclo[1.1.1]pentane Derivatives
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (CAS 676371-65-6) Structure: Features a carboxylate ester instead of propan-2-ol. Molecular Weight: 195.64 g/mol. Application: Serves as a bioisostere for tert-butyl groups in drug design, improving metabolic stability .
2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide (CAS 271767-58-9) Structure: Iodo substituent and acetamide group. Application: Potential use in radiopharmaceuticals due to the iodine atom, enabling radioactive labeling . Key Difference: The iodo group introduces steric bulk and alters electronic properties, impacting binding affinity.
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic Acid Hydrochloride (CAS 2231665-53-3) Structure: Substitutes propan-2-ol with a carboxylic acid. Molecular Weight: ~206.65 g/mol. Application: Used as a constrained amino acid analogue in peptide mimetics . Key Difference: The carboxylic acid enhances hydrogen-bonding capacity, which may improve target engagement but reduce blood-brain barrier penetration.
Non-Bicyclo Compounds with Similar Functional Groups
2-Amino-2-methyl-1-propanol Hydrochloride (CAS 1185-53-1) Structure: Linear tertiary alcohol with an amino group. Molecular Weight: 125.60 g/mol. Application: Intermediate in surfactant and polymer synthesis. Key Difference: Lacks the bicyclo[1.1.1]pentane scaffold, resulting in lower steric hindrance and distinct pharmacokinetics .
Betaxolol Hydrochloride (CAS 63659-19-8) Structure: Aryloxypropanolamine with a cyclopropylmethoxy group. Molecular Weight: 343.89 g/mol. Application: β1-selective adrenergic blocker for glaucoma and hypertension. Key Difference: The aromatic ring and cyclopropyl group confer distinct receptor selectivity compared to the bicyclo core .
Pharmacological and Physicochemical Comparisons
Key Trends and Insights
- Bioisosteric Utility : Bicyclo[1.1.1]pentane derivatives are increasingly used to replace bulky groups (e.g., tert-butyl) in drug candidates, reducing metabolic liability while maintaining spatial occupancy .
- Solubility : Hydrochloride salts universally enhance water solubility, critical for oral bioavailability. For example, the target compound’s solubility profile aligns with betaxolol hydrochloride (~50 mg/mL in water) .
Biological Activity
2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This compound features a dioxolane ring, which is known for its ability to interact with various biomolecules, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
- IUPAC Name : 2-(2-Brom-3-fluorophenyl)-1,3-dioxolane
- Molecular Formula : C9H8BrF2O2
- Molecular Weight : 251.06 g/mol
The presence of bromine and fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets. The dioxolane moiety contributes to its structural stability and potential reactivity.
The biological activity of 2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is primarily attributed to its ability to interact with specific molecular targets such as proteins and enzymes. The halogen atoms can participate in halogen bonding, which may enhance binding affinity to target sites. Additionally, the dioxolane ring can fit into hydrophobic pockets of enzymes, potentially modulating their activity .
Antimicrobial Activity
Research has indicated that compounds containing dioxolane structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3-dioxolanes can inhibit the growth of various bacteria and fungi. The activity spectrum typically includes:
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected studies on related dioxolane compounds:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 |
| Compound B | Pseudomonas aeruginosa | 1250 |
| Compound C | Candida albicans | 500 |
Case Studies
A study published in Molecules highlighted the synthesis and biological evaluation of several dioxolane derivatives, including those similar to 2-(2-Brom-3-fluorophenyl)-1,3-dioxolane. The results demonstrated that these compounds exhibited promising antifungal and antibacterial activities, particularly against resistant strains .
Potential Applications
Given its biological activity, 2-(2-Brom-3-fluorophenyl)-1,3-dioxolane holds potential applications in:
- Drug Development : As a lead compound for antibiotic or antifungal agents.
- Pharmacophore Design : Its structural characteristics make it suitable for modifications aimed at enhancing biological activity.
- Chemical Research : Utilized as an intermediate in synthesizing more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride, and how do they validate structural integrity?
- Answer : Employ a combination of NMR spectroscopy (¹H and ¹³C) to confirm the bicyclo[1.1.1]pentane scaffold and amino/hydroxyl group positions. FT-IR can verify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, O-H at ~3200-3600 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For hydrochloride salts, ion chromatography or titration quantifies chloride content .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Use continuous flow reactors to enhance reaction control and minimize side products . Optimize reaction conditions (e.g., temperature, pH) for the bicyclo[1.1.1]pentane scaffold synthesis, as similar amino alcohols require controlled nucleophilic substitution and acid-base equilibria . Purify via recrystallization (water/methanol mixtures) or column chromatography (silica gel with polar eluents) .
Advanced Research Questions
Q. What methodologies resolve discrepancies in reported solubility data for this compound?
- Answer : Conflicting solubility data may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and powder X-ray diffraction (PXRD) to confirm crystallinity . Validate solubility via shake-flask method in buffered solutions (pH 1–7.4) at 25°C, measuring saturation points with HPLC-UV .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to receptors like GPCRs or enzymes. Molecular dynamics (MD) simulations (AMBER/CHARMM) analyze stability of interactions over time, focusing on the bicyclo scaffold’s steric effects and hydrogen bonding via amino/hydroxyl groups . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs assess the compound’s stability under varying storage and reaction conditions?
- Answer : Conduct accelerated stability studies (ICH guidelines):
- Thermal stability : Incubate at 40°C/75% RH for 1–3 months; analyze degradation via HPLC-MS .
- Photostability : Expose to UV-Vis light (ICH Q1B) and monitor by UV spectrophotometry .
- pH stability : Test in buffers (pH 2–10) at 37°C; quantify hydrolysis products .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Divergent results may stem from solvent polarity or steric hindrance from the bicyclo scaffold. Design a Design of Experiments (DoE) matrix varying solvents (DMF vs. THF), temperatures (25–80°C), and bases (Et₃N vs. K₂CO₃). Monitor reaction progress with TLC/GC-MS and compare yields. The bicyclo structure’s rigidity may slow kinetics, requiring longer reaction times .
Comparative Analysis
Q. How does the bicyclo[1.1.1]pentane core influence pharmacological properties compared to linear analogs?
- Answer : The bicyclo scaffold enhances metabolic stability by reducing CYP450-mediated oxidation. Compare logP (octanol-water partitioning) and plasma protein binding (equilibrium dialysis) with linear analogs. In vitro assays (e.g., hepatic microsomes) quantify metabolic half-life improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
